

Application Note & Protocol: Terfenadine In Vitro Assay for hERG Inhibition

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Compound of Interest

Compound Name: Terfenadine

Cat. No.: B1681261

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The human ether-à-go-go-related gene (hERG) encodes the pore-forming subunit of a potassium ion channel (Kv11.1) that is critical for cardiac repolarization.[1] Inhibition of the hERG channel can delay this repolarization, leading to QT interval prolongation on the electrocardiogram, which is a risk factor for a life-threatening cardiac arrhythmia called Torsades de Pointes (TdP).[2][3] Consequently, assessing the potential for new chemical entities to inhibit the hERG channel is a mandatory step in preclinical drug development.[2][3]

Terfenadine, a non-sedating antihistamine, was withdrawn from the market due to its potent blockade of the hERG channel, which led to instances of TdP.[4][5] It is now widely used as a positive control compound in hERG inhibition assays. This document provides detailed protocols for assessing the inhibitory effect of **terfenadine** on the hERG channel using the gold-standard whole-cell patch-clamp technique and outlines the principles of a higher-throughput fluorescence polarization assay.

Quantitative Data: Terfenadine hERG Inhibition (IC50)

The half-maximal inhibitory concentration (IC50) of **terfenadine** on the hERG channel can vary depending on the experimental conditions, such as the assay methodology, cell line, and composition of recording solutions. A summary of reported IC50 values is presented below.

Assay Method	Cell System	Experimental Condition	Terfenadine IC50	Reference
Whole-Cell Patch-Clamp	HEK293 Cells	Extracellular (bath) application	27.7 nM	[6][7]
Whole-Cell Patch-Clamp	HEK293 Cells	Intracellular (pipette) application	6.9 μ M	[6][7]
Two-Microelectrode Voltage Clamp	Xenopus oocytes	2 mM [K+]e solution	0.35 μ M (350 nM)	[8]
Two-Microelectrode Voltage Clamp	Xenopus oocytes	96 mM [K+]e solution	2.8 μ M	[8]
Automated Patch-Clamp	CHO Cells	Not specified	77 nM	[5]
Rb+ Efflux Assay	Not specified	Not specified	1.885 μ M (1885 nM)	[9]

HEK293: Human Embryonic Kidney 293 cells; CHO: Chinese Hamster Ovary cells.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the "gold standard" method for accurately measuring the effect of **terfenadine** on hERG channel currents in a mammalian cell line.[2][3]

1. Cell Culture

- Maintain Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel in appropriate culture medium.
- Culture cells on glass coverslips and grow to 50-80% confluency before the experiment.

2. Reagents and Solutions

- Extracellular (Bath) Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.[\[10\]](#)
- Intracellular (Pipette) Solution (in mM): 120 KF, 20 KCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with KOH.[\[10\]](#)
- **Terfenadine** Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in Dimethyl Sulfoxide (DMSO).
- Test Solutions: Prepare serial dilutions of **terfenadine** from the stock solution into the extracellular solution. The final DMSO concentration should be kept constant and low (e.g., ≤0.1%).

3. Electrophysiological Recording

- Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with the extracellular solution.
- Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the intracellular solution.
- Establish a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Compensate for series resistance (typically 70-80%) to minimize voltage errors.[\[11\]](#)

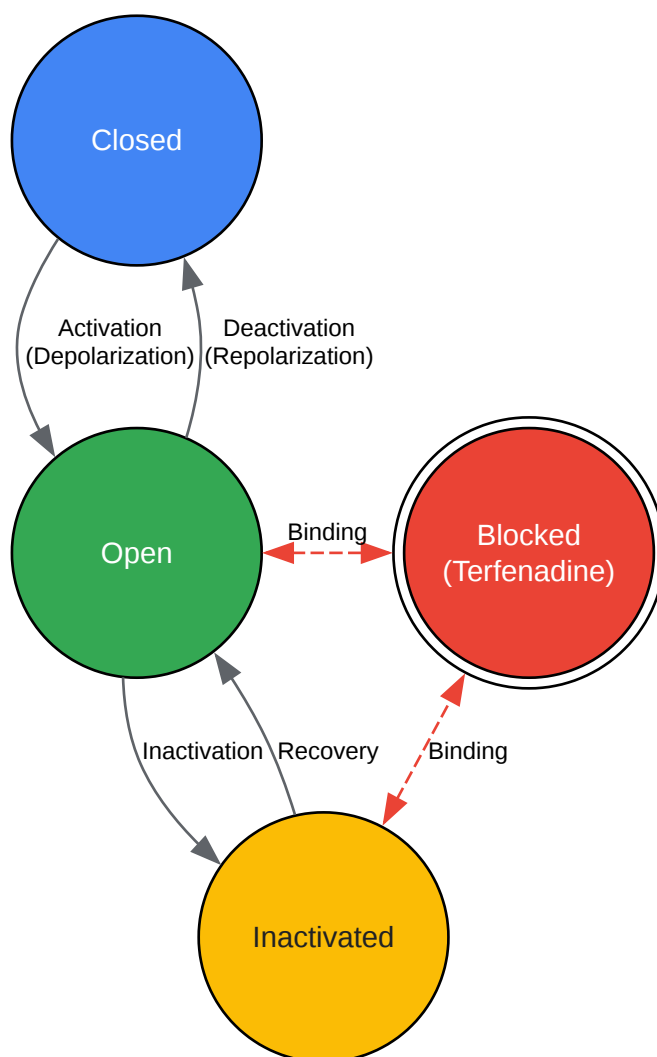
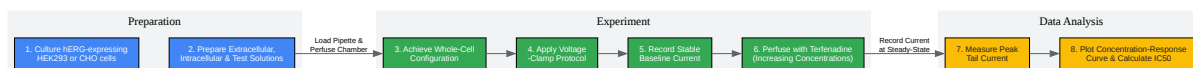
4. Voltage-Clamp Protocol

- Clamp the cell at a holding potential of -80 mV.[\[4\]](#)[\[6\]](#)[\[7\]](#)
- Apply a depolarizing step to +20 mV for 2-5 seconds to activate and then inactivate the hERG channels.[\[6\]](#)[\[7\]](#)
- Apply a repolarizing step to -40 mV for 2-4 seconds to elicit the characteristic hERG tail current.[\[6\]](#)[\[7\]](#)

- Repeat this voltage pulse protocol at a constant frequency (e.g., every 10-15 seconds, ~0.1 Hz).[\[6\]](#)[\[7\]](#)[\[11\]](#)

5. Data Acquisition and Analysis

- Record baseline currents in the extracellular solution until a stable current amplitude is achieved.
- Perfuse the cell with increasing concentrations of **terfenadine**, allowing the current inhibition to reach a steady state at each concentration.
- Measure the peak amplitude of the tail current at each concentration.
- Calculate the percentage of current inhibition for each concentration relative to the baseline current.
- Plot the percentage of inhibition against the logarithm of the **terfenadine** concentration and fit the data to a Hill equation to determine the IC₅₀ value.



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